molecular formula C16H15Cl2NO2 B5600068 2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B5600068
M. Wt: 324.2 g/mol
InChI Key: NJBWKEUQQOUMBA-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro and methyl groups attached to phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the reaction of 4-chloro-3-methylphenol with 3-chloro-4-methylaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-chloro-3-methylphenol is reacted with acetic anhydride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride.

    Step 2: The resulting 2-(4-chloro-3-methylphenoxy)acetyl chloride is then reacted with 3-chloro-4-methylaniline to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro groups in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide, ammonia, or alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of chloro and methyl groups may influence its binding affinity and activity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A precursor in the synthesis of the target compound.

    3-chloro-4-methylaniline: Another precursor used in the synthesis.

    2-(4-chloro-3-methylphenoxy)acetyl chloride: An intermediate in the synthetic route.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-3-4-12(8-15(10)18)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBWKEUQQOUMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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